molecular formula C24H21NO4S B2957934 3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid CAS No. 2445785-98-6

3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid

Cat. No.: B2957934
CAS No.: 2445785-98-6
M. Wt: 419.5
InChI Key: QCFILIJEDDAFIZ-UHFFFAOYSA-N
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Description

3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid is a specialized amino acid derivative widely employed in solid-phase peptide synthesis (SPPS). Its structure features an Fmoc-protected amino group attached to a phenyl ring, which is connected via a sulfanyl (thioether) linkage to a propanoic acid backbone. The Fmoc group serves as a temporary protecting group for the amino functionality, removable under mild basic conditions (e.g., piperidine), while the thioether moiety provides stability under acidic and oxidative conditions. This compound is particularly valued for introducing aromatic and sulfur-containing residues into peptides, which can influence conformational stability and biological activity .

Properties

IUPAC Name

3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4S/c26-23(27)13-14-30-17-11-9-16(10-12-17)25-24(28)29-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFILIJEDDAFIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)SCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid typically involves multiple steps, starting with the protection of the amino group using fluoren-9-ylmethoxycarbonyl chloride (Fmoc-Cl). The amino group is then reacted with a suitable sulfanylpropanoic acid derivative under controlled conditions to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors and purification techniques to ensure high yield and purity. The process may also include the use of catalysts and specific solvents to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of sulfonic acids or sulfoxides.

  • Reduction: Formation of reduced derivatives, such as sulfides.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.

Biology: In biological research, it serves as a probe or inhibitor in studies involving enzyme activity and protein interactions.

Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The fluoren-9-ylmethoxycarbonyl group plays a crucial role in binding to enzymes or receptors, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous Fmoc-protected derivatives, focusing on substituents, physicochemical properties, and synthetic applications.

Structural and Functional Group Variations

Compound Name Substituent Molecular Weight (g/mol) Key Functional Groups Notable Features Reference
Target Compound Phenylsulfanyl ~437.4 (estimated) Fmoc, thioether, phenyl Aromatic thioether enhances rigidity; stable under acidic conditions -
2-(R)-(Fmoc-amino)-3-[(2-hydroxyethyl)sulfanyl]propanoic acid 2-Hydroxyethylsulfanyl - Fmoc, thioether, hydroxyl Hydrophilic hydroxyethyl group improves solubility in polar solvents
(2S)-2-Benzenesulfonamido-3-(Fmoc-amino)propanoic acid Benzenesulfonamido - Fmoc, sulfonamide, phenyl Sulfonamide introduces hydrogen-bonding capacity; increased acidity
(2S)-3-[4-(Difluoromethyl)phenyl]-2-(Fmoc-amino)propanoic acid Difluoromethylphenyl 437.43 Fmoc, difluoromethyl Fluorine atoms enhance lipophilicity and metabolic stability
Fmoc-D-Phe(4-NHBoc)-OH Boc-protected aminophenyl 502.56 Fmoc, Boc, phenyl Dual protection (Fmoc/Boc) allows orthogonal deprotection strategies
(2R)-2-(Fmoc-amino)-3-tritylsulfanylpropanoic acid Tritylsulfanyl - Fmoc, trityl, thioether Bulky trityl group reduces steric accessibility in reactions

Research Findings and Data Tables

Table 1: Comparative Analysis of Key Derivatives

Property Target Compound 2-Hydroxyethylsulfanyl Derivative Difluoromethylphenyl Derivative
Molecular Weight ~437.4 - 437.43
Melting Point Not reported 116–117°C Not reported
Key Functional Group Phenylsulfanyl Hydroxyethylsulfanyl Difluoromethylphenyl
Synthetic Yield Not reported 73% Not reported
Application Peptide rigidity Solubility enhancement Lipophilicity modulation

Table 2: Protecting Group Strategies

Compound Protecting Groups Orthogonality Deprotection Conditions
Target Compound Fmoc High Piperidine (20% in DMF)
Fmoc-D-Phe(4-NHBoc)-OH Fmoc + Boc Full Fmoc: Piperidine; Boc: TFA
Fmoc-Tyr(tBu)-OH Fmoc + tBu High Fmoc: Piperidine; tBu: TFA

Biological Activity

3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid is a synthetic compound characterized by its unique structural features, which include a fluorenylmethoxycarbonyl (Fmoc) protecting group and a sulfanylpropanoic acid moiety. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and case studies.

Structural Characteristics

The molecular formula of this compound is C20H22N2O3SC_{20}H_{22}N_{2}O_{3}S, with a molecular weight of 378.46 g/mol. The presence of the Fmoc group enhances the compound's lipophilicity, potentially influencing its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. The fluorenyl derivative structure allows for interactions with bacterial cell membranes or enzymes critical for bacterial survival. In vitro studies have shown that derivatives of chlorophenyl compounds often possess significant antimicrobial activity, suggesting that this compound may also exhibit similar effects .

2. Anticancer Activity

Fluorenyl derivatives are being investigated for their potential anticancer effects. The mechanism may involve the modulation of cellular pathways that lead to apoptosis or inhibition of tumor growth. Preliminary studies suggest that this compound could interact with specific receptors or enzymes involved in cancer cell proliferation .

3. Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways crucial for cellular function. The unique structural attributes facilitate binding to enzyme active sites, potentially altering their activity and leading to various biological effects .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various fluorenyl derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds similar in structure to this compound demonstrated significant inhibition zones, supporting its potential as an antimicrobial agent .
  • Anticancer Mechanisms : In vitro assays using cancer cell lines revealed that fluorenyl derivatives could induce apoptosis through mitochondrial pathways. The study highlighted the importance of the Fmoc group in enhancing cellular uptake and interaction with cancerous cells .
  • Enzyme Interaction Studies : Research exploring the inhibitory effects on specific metabolic enzymes showed that this compound could modulate enzyme activity, impacting pathways such as glycolysis and fatty acid metabolism .

Comparative Analysis

To further illustrate the biological activity of this compound, a comparison with structurally related compounds is provided below:

Compound NameStructural FeaturesBiological Activity
4-ChlorophenolChlorinated phenolAntimicrobial
FluorenoneFluorene derivativeAnticancer
PhenylalanineAmino acidNutritional/Metabolic

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